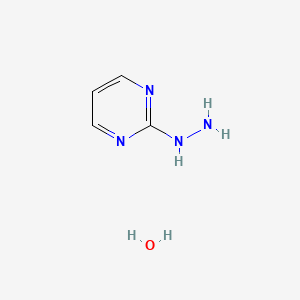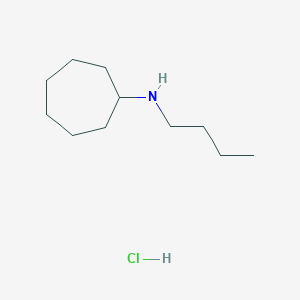
(1,3-Benzodioxol-5-ylmethyl)(4-pyridinylmethyl)amine dihydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
Research in coordination chemistry has explored compounds containing similar structural motifs, focusing on the synthesis, properties, and applications of complex compounds. For example, studies have summarized the preparation procedures, spectroscopic properties, magnetic properties, and biological and electrochemical activities of compounds with closely related structures (Boča, Jameson, & Linert, 2011). These insights are crucial for identifying blind spots in current research and suggesting future directions, including the investigation of unknown analogues with potential applications in various scientific domains.
Chemical Synthesis and Structural Properties
In the realm of synthetic chemistry, the focus is on developing novel compounds with specific structural features or biological activities. The synthesis, spectroscopic, and structural properties of novel substituted compounds have been a subject of interest, providing foundational knowledge for creating materials with tailored functions (Issac & Tierney, 1996). These studies are instrumental in advancing our understanding of how specific structural components contribute to the overall properties and potential applications of new materials.
Environmental Applications
Research on environmental applications has focused on the development of sorbents for contaminant removal, where the structure and functional groups of compounds play a critical role. For instance, amine-functionalized sorbents have shown promise for the efficient removal of persistent pollutants from water supplies. The performance of these sorbents depends on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbent material (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019). Understanding the interactions between functional groups and pollutants can guide the design of more effective environmental remediation technologies.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2BrH/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11;;/h1-7,16H,8-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNIJZVXHOGXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
amine hydrochloride](/img/structure/B3107228.png)



![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)




